Cas no 84478-75-1 (2-Chloro-4-fluoro-5-nitrophenol)

2-Chloro-4-fluoro-5-nitrophenol structure
84478-75-1 structure
Nome del prodotto:2-Chloro-4-fluoro-5-nitrophenol
Numero CAS:84478-75-1
MF:C6H3ClFNO3
MW:191.544324159622
MDL:MFCD02670258
CID:60708
PubChem ID:253659571

2-Chloro-4-fluoro-5-nitrophenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Chloro-4-fluoro-5-nitrophenol
    • 2-chloro-4-fluro-5-nitrobezenol
    • 1-chloro-5-fluoro-2-hydroxy-4-nitro-benzene
    • 2-Chloro-4-fluoro-5-nitrobenzenol
    • 4-chloro-2-fluoro-5-hydroxynitrobenzene
    • chlorofluoronitrobenzenol
    • 4-Chloro-2-fluoro-5-hydroxy-1-nitrobenzene
    • Phenol, 2-chloro-4-fluoro-5-nitro-
    • 2-chloro-4-fluoro-5-nitro-phenol
    • PubChem2849
    • KSC495S7H
    • NAWVMCKMQMJQMF-UHFFFAOYSA-N
    • WT191
    • EBD16320
    • SBB055201
    • FCH919020
    • CL4108
    • LS10398
    • CM11685
    • PC10132
    • VZ24230
    • TRA0064463
    • 2-Chloro-4-fluoro-5-nitrophenol (ACI)
    • C2616
    • DB-020812
    • CS-W015839
    • SY006283
    • 84478-75-1
    • MFCD02670258
    • AKOS005069486
    • J-508733
    • 2-fluoro-4-chloro-5-hydroxynitrobenzene
    • EN300-371955
    • SCHEMBL811001
    • AC-239
    • SCHEMBL13066127
    • 11L-319S
    • DTXSID50233462
    • MDL: MFCD02670258
    • Inchi: 1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H
    • Chiave InChI: NAWVMCKMQMJQMF-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C(F)=CC(Cl)=C(O)C=1)=O

Proprietà calcolate

  • Massa esatta: 190.97900
  • Massa monoisotopica: 190.979
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 186
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66
  • XLogP3: 2.1

Proprietà sperimentali

  • Densità: 1.653
  • Punto di fusione: 108.0 to 112.0 deg-C
  • Punto di ebollizione: 298.7℃ at 760 mmHg
  • Punto di infiammabilità: 134.5℃
  • Indice di rifrazione: 1.598
  • PSA: 66.05000
  • LogP: 2.61610

2-Chloro-4-fluoro-5-nitrophenol Informazioni sulla sicurezza

2-Chloro-4-fluoro-5-nitrophenol Dati doganali

  • CODICE SA:2908999090
  • Dati doganali:

    Codice doganale cinese:

    2908999090

    Panoramica:

    2908999090 Derivati alogenati di altri fenoli e alcoli fenolici (compresi i suoi derivati solfonati\azotati o nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2908999090 derivati alogenati, solfonati, nitrati o nitrosi di fenoli o fenolalcoli. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

2-Chloro-4-fluoro-5-nitrophenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005814-5g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 98%
5g
¥1016 2024-05-21
eNovation Chemicals LLC
D505627-25g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 97%
25g
$180 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044606-10g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 98%
10g
¥223.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0890-5G
2-chloro-4-fluoro-5-nitrophenol
84478-75-1 95%
5g
¥ 297.00 2023-04-13
Fluorochem
010722-10g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 97%
10g
£35.00 2022-03-01
eNovation Chemicals LLC
D505627-1g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 97%
1g
$100 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C2616-5g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 98.0%(GC&T)
5g
485.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
042987-5g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 >95%
5g
454.0CNY 2021-07-07
Chemenu
CM116855-500g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 95%+
500g
$1544 2022-06-10
Ambeed
A137158-5g
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1 97%
5g
$23.0 2025-02-26

2-Chloro-4-fluoro-5-nitrophenol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  3 - 4 h, 5 - 10 °C
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  20 - 30 °C
1.3 Reagents: Phosgene Solvents: 1,2-Dichloroethane ;  3 h, 20 - 30 °C; 1 h, 20 - 30 °C
1.4 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, 40 - 60 °C; 60 °C → 80 °C; 3 h, 75 - 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
Riferimento
Synthesis of 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester (flumiclorac-pentyl)
Zhang, Liyong; et al, Nongyao, 2007, 46(5), 307-309

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Chlorine
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Synthesis of herbicide flumiclorac-pentyl
Wu, Hao; et al, Nongyao, 2000, 39(11),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
1.2 Solvents: Water ;  < 25 °C; 1 h, 0 - 10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
Riferimento
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Synthesis of herbicide flumiclorac-pentyl
Wu, Hao; et al, Nongyao, 2000, 39(11),

Metodo di produzione 5

Condizioni di reazione
Riferimento
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt → 45 °C; 1 h, 45 °C; 45 °C → 10 °C
1.2 10 - 25 °C
2.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
2.2 Solvents: Water ;  < 25 °C; 1 h, 0 - 10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
Riferimento
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  6 - 8 °C
1.2 Reagents: Sodium hydroxide ,  Triphosgene Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 8 °C
1.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  rt; rt → 80 °C; 4 - 5 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
Riferimento
Synthesis of novel herbicide flumiclorac-pintyl
Lu, Yang; et al, Huagong Jishu Yu Kaifa, 2009, 38(6), 14-16

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 80 °C
1.2 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  6 - 80 °C
1.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  4 - 5 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
Riferimento
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt
Riferimento
Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives
Liu, Weijie ; et al, ACS Omega, 2019, 4(13), 15742-15753

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -5 °C → 0 °C
2.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  -5 °C → 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt
Riferimento
Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives
Liu, Weijie ; et al, ACS Omega, 2019, 4(13), 15742-15753

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  6 - 8 °C
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 80 °C
2.2 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  6 - 80 °C
2.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  4 - 5 h, 80 °C
2.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
Riferimento
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  -5 °C → 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt
Riferimento
Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives
Liu, Weijie ; et al, ACS Omega, 2019, 4(13), 15742-15753

2-Chloro-4-fluoro-5-nitrophenol Raw materials

2-Chloro-4-fluoro-5-nitrophenol Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:84478-75-1)2-Chloro-4-fluoro-5-nitrophenol
sfd3017
Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:84478-75-1)2-Chloro-4-fluoro-5-nitrophenol
A10146
Purezza:99%
Quantità:100g
Prezzo ($):333.0